4-(5-chloro-2-methylphenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide

Description

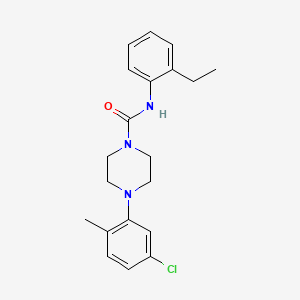

4-(5-Chloro-2-methylphenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative characterized by two aryl substituents: a 5-chloro-2-methylphenyl group at the piperazine’s 4-position and a 2-ethylphenyl group attached via the carboxamide nitrogen.

Properties

IUPAC Name |

4-(5-chloro-2-methylphenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O/c1-3-16-6-4-5-7-18(16)22-20(25)24-12-10-23(11-13-24)19-14-17(21)9-8-15(19)2/h4-9,14H,3,10-13H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJIDNOFSNDDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(5-chloro-2-methylphenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a piperazine core linked to two aromatic groups, which are crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. The specific activity of this compound has not been extensively documented; however, analogs have shown promising results in modulating receptor activity.

Biological Activity

The biological activity of this compound can be categorized based on its pharmacological effects:

- Antidepressant Activity : Some piperazine derivatives are known to exhibit antidepressant properties by acting as serotonin reuptake inhibitors.

- Anxiolytic Effects : Similar compounds have been studied for their potential to reduce anxiety through modulation of the GABAergic system.

- Antinociceptive Properties : Research has suggested that piperazine derivatives can possess analgesic effects, likely through opioid receptor interactions.

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities of Related Piperazine Compounds

Pharmacokinetics and Toxicology

Although specific pharmacokinetic data for this compound is limited, analogs have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments indicate that many piperazine derivatives exhibit low toxicity in preclinical models.

Scientific Research Applications

The compound 4-(5-chloro-2-methylphenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide (often referred to by its IUPAC name) is a piperazine derivative that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its scientific applications, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structure and Composition

The compound has the following molecular formula:

- Molecular Formula : C20H24ClN3O

- Molecular Weight : 373.9 g/mol

Structural Representation

The structural representation of the compound includes a piperazine ring substituted with a chloro-methylphenyl group and an ethylphenyl group, which contributes to its biological activity.

Antiviral Activity

Research indicates that compounds similar to this compound have shown antiviral properties, particularly against viruses such as Hepatitis C. The compound's mechanism may involve inhibition of viral replication or interference with viral proteins, making it a candidate for further investigation in antiviral drug development .

Antimicrobial Properties

This compound has also been studied for its antimicrobial effects. Preliminary studies suggest that it may exhibit activity against various bacterial strains, including Mycobacterium tuberculosis and non-tuberculous mycobacteria. The mechanisms behind this activity often involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Central Nervous System Effects

Due to its piperazine structure, the compound may interact with neurotransmitter systems in the brain. Research has explored its potential as an antidepressant or anxiolytic agent by modulating serotonin and dopamine receptors. This application is particularly relevant in the context of developing new treatments for mood disorders .

Table 1: Summary of Research Findings

Detailed Case Studies

- Antiviral Screening : A high-throughput screening study evaluated various piperazine derivatives, including this compound, for their ability to inhibit Hepatitis C replication. The results highlighted a promising structure-activity relationship that could guide future modifications for enhanced efficacy .

- Antimicrobial Assessment : In vitro assays tested the compound against multiple strains of Mycobacterium, revealing that it effectively inhibited growth at specific concentrations, suggesting a novel mechanism that warrants further exploration .

- Neuropharmacological Evaluation : Behavioral studies in animal models assessed the anxiolytic effects of the compound, showing significant reductions in anxiety-like behaviors, thus supporting its potential use in treating anxiety disorders .

Comparison with Similar Compounds

Pharmacological Properties

- TRPV1 Modulation :

- Antiproliferative Activity :

Physicochemical Properties

- Melting Points and Solubility :

- Chlorophenyl-substituted quinazolinyl derivatives () exhibited higher melting points (e.g., A4: 197.9–199.6°C) compared to fluorinated analogs (A2: 189.5–192.1°C), indicating increased crystallinity with chlorine substituents .

- The trifluoromethoxy group in ’s compound likely improves metabolic stability compared to the target compound’s ethyl group, which may enhance lipophilicity .

Key Structure-Activity Relationships (SAR)

- Electron-Withdrawing vs. Electron-Donating Groups :

- Chlorine and trifluoromethoxy groups (electron-withdrawing) are associated with enhanced receptor binding and stability, as seen in TRPV1 antagonists (BCTC) and antiproliferative agents .

- Ethyl groups (electron-donating) may improve solubility but reduce metabolic resistance compared to halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.